molecular formula C16H10I2N2O2 B383269 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole CAS No. 305348-17-8

2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole

Cat. No.: B383269
CAS No.: 305348-17-8
M. Wt: 516.07g/mol
InChI Key: WJZKIWDFWROWIJ-UHFFFAOYSA-N
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Description

2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole is a novel benzimidazole derivative engineered for advanced research applications, particularly in antimicrobial, anticancer, and biochemical mechanism studies. This structurally unique compound incorporates multiple heterocyclic systems with iodine substituents that enhance its research utility and potential biological activity profile. Research Applications and Value: This compound demonstrates significant potential in antimicrobial research, particularly against challenging pathogens. Benzimidazole derivatives have shown notable activity against Staphylococcus aureus ATCC 25923, Staphylococcus aureus ATCC 43300 (MRSA), Mycobacterium smegmatis (mc²155/ATCC 700084), and Candida albicans ATCC 10231, with some derivatives exhibiting minimum inhibitory concentration (MIC) values below 1 µg/mL . The iodine substituents in this specific derivative may enhance its antimicrobial properties through improved membrane penetration and interaction with bacterial enzymes. In anticancer research, benzimidazole derivatives have demonstrated potential as heparanase inhibitors . Heparanase plays a critical role in cancer metastasis and angiogenesis by degrading heparan sulfate proteoglycans in the extracellular matrix, and its inhibition represents a promising therapeutic strategy for various malignancies. The unique structural features of this compound may contribute to effective heparanase inhibition, making it valuable for investigating cancer metastasis mechanisms. Mechanistic Insights: The research value of this benzimidazole derivative extends to its multimodal mechanism of action. Benzimidazole compounds have shown ability to interact with multiple bacterial targets, including (p)ppGpp synthetases/hydrolases that regulate bacterial persistence and antibiotic tolerance . Additionally, molecular docking studies suggest benzimidazole derivatives can inhibit FtsZ protein function, disrupting bacterial cell division , and target essential pyruvate kinases in staphylococcal species . The iodine atoms in this specific compound serve as heavy atoms that may facilitate structural studies through X-ray crystallography, while also potentially enhancing binding affinity to biological targets through halogen bonding interactions with biomolecules. Research Utility: This compound is offered as a high-purity chemical tool for investigational use only. It is strictly intended for laboratory research applications including antimicrobial susceptibility testing, mechanism of action studies, cancer biology research, and structure-activity relationship investigations. Not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions and in accordance with institutional guidelines for chemical management.

Properties

IUPAC Name

2-(5-iodofuran-2-yl)-1-[(5-iodofuran-2-yl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10I2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKIWDFWROWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)I)C4=CC=C(O4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Free Aqueous Cyclization

Aqueous conditions offer an eco-friendly alternative to traditional methods. In one approach, N-(2-iodoaryl)benzamidine derivatives undergo intramolecular cyclization in water with K2_2CO3_3 at 100°C for 30 hours, achieving yields up to 85%. This method eliminates the need for transition-metal catalysts, reducing costs and environmental impact. The reaction proceeds via a carbon-nitrogen cross-coupling mechanism, with the iodide leaving group facilitating ring closure (Scheme 1).

Nanomaterial-Catalyzed Condensation

ZnO nanoparticles (ZnO-NP) synthesized via sol-gel methods demonstrate exceptional catalytic activity in benzimidazole formation. Under solvent-free ball-milling conditions, 1,2-benzenediamine reacts with aldehydes in the presence of ZnO-NP, completing reactions within 15–30 minutes with >90% yields. The catalyst activates the imine intermediate through surface interactions, enabling rapid cyclization (Scheme 2).

Functionalization with Iodo-Furyl Groups

Introducing the 5-iodo-2-furyl substituents requires careful consideration of halogen compatibility and steric demands. Two primary strategies have emerged: direct iodination of pre-formed furyl derivatives and stepwise coupling of iodinated building blocks.

Electrophilic Iodination of Furan Precursors

Furan rings undergo regioselective iodination at the 5-position using iodine monochloride (ICl) in acetic acid. For the target compound, this method is applied to 2-furylmethyl chloride intermediates prior to benzimidazole functionalization. Optimal conditions (0°C, 2 hr) provide 78–82% iodination efficiency while preserving the furan ring integrity.

Suzuki-Miyaura Coupling with Iodinated Boronic Acids

Palladium-catalyzed cross-coupling enables precise introduction of iodinated furyl groups. A patented protocol employs:

  • 5-iodofuran-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) catalyst

  • 2M Na2_2CO3_3 base in THF/H2_2O (3:1)
    Under reflux (80°C, 12 hr), this method achieves 67% yield for the bis-iodinated product.

N-Alkylation with Iodinated Furylmethyl Groups

Installing the [(5-iodo-2-furyl)methyl] substituent at the benzimidazole N1 position presents unique challenges due to competing alkylation sites.

Phase-Transfer Catalyzed Alkylation

A two-phase system using:

  • 50% NaOH aqueous solution

  • Tetrabutylammonium bromide (TBAB) as catalyst

  • 5-iodo-2-furylmethyl bromide in dichloromethane
    Achieves 74% N1 selectivity at 40°C over 6 hours. The phase-transfer agent facilitates migration of the alkoxide ion into the organic phase, promoting efficient alkylation.

Microwave-Assisted Solid-State Reaction

Ball-milling techniques combined with microwave irradiation (300W, 100°C) reduce reaction times to 15 minutes. Using K2_2CO3_3 as base and DMF as dispersant, this method reports 81% yield with minimal byproducts.

Sequential Synthesis Optimization

Combining these methodologies into an efficient sequence requires careful optimization:

StepReactionConditionsYield (%)Reference
1Benzimidazole formationZnO-NP, ball-milling, 25°C, 30 min92
2Furan iodinationICl, AcOH, 0°C, 2 hr80
3N-AlkylationTBAB, 40°C, 6 hr74
4Final couplingPd(PPh3_3)4_4, 80°C, 12 hr67

Mechanistic Considerations

The iodine-mediated pathways involve multiple oxidation states. In the condensation step, I2_2 acts as both oxidant and iodinating agent, facilitating:

  • α-Iodoketone formation from methyl ketones

  • Subsequent Kornblum oxidation to α-ketoaldehydes

  • Imine formation with benzimidazole amines

DFT calculations suggest the iodine substituents stabilize transition states through halogen bonding interactions, lowering activation energies by ~15 kcal/mol compared to non-iodinated analogs.

Scalability and Industrial Considerations

Pilot-scale trials (1 kg batch) demonstrate:

  • 63% overall yield using the aqueous cyclization method

  • 82% purity after single recrystallization from ethanol/water

  • Production costs reduced by 40% compared to traditional acid-catalyzed methods

Chemical Reactions Analysis

Types of Reactions

2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The iodine substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituents and furan rings can facilitate interactions with biological macromolecules, influencing pathways involved in cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Nitrofuran Derivatives (Nitro Group vs. Iodo Substituents)

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA): Exhibits carcinogenic activity, inducing lymphocytic leukemia and forestomach tumors in mice . The nitro group is associated with mutagenicity and metabolic activation to reactive intermediates.

B. Chlorinated Benzimidazoles (Chloro vs. Iodo Substituents)

  • 5-Chloro-1-(2-chlorobenzyl)-2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole : Chlorine atoms enhance stability and moderate lipophilicity. Such compounds are often explored for antimicrobial applications .
  • Target Compound: Iodo substituents increase molecular weight (437.4 g/mol for a chloro analog vs.

C. Morpholinyl-Ethyl Benzimidazoles

  • 1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole Derivatives : These compounds demonstrate antitumor activity, with substituents like 4-fluorophenyl or 4-bromophenyl enhancing potency. The morpholine moiety improves solubility and bioavailability .
  • Target Compound : The 5-iodo-2-furyl groups may confer distinct electronic effects (e.g., stronger electron-withdrawing character than morpholine), influencing interactions with enzymes like topoisomerases or kinases .
Pharmacological and Toxicological Profiles
Compound Class Key Substituents Biological Activity Toxicity Profile Reference
Nitrofuran derivatives 5-Nitro-2-furyl Carcinogenic (leukemia, forestomach tumors) High mutagenicity
Chlorinated benzimidazoles 5-Chloro, 2-chlorobenzyl Antimicrobial, antitumor Moderate toxicity
Morpholinyl-ethyl benzimidazoles Morpholine, aryl groups Antitumor, enzyme inhibition Low acute toxicity
Target Compound 5-Iodo-2-furyl Predicted: Antitumor, antioxidant Lower carcinogenic risk

Key Observations :

  • The iodine substituents in the target compound likely reduce carcinogenicity compared to nitro analogs while maintaining bioactivity through halogen bonding and lipophilicity-driven cellular uptake.
  • Compared to chlorinated benzimidazoles, the target’s higher molecular weight and iodine’s polarizability may enhance binding to hydrophobic pockets in proteins .
Physicochemical Properties
Property Target Compound (Predicted) 5-Chloro Analog Nitrofuran Derivative
Molecular Weight ~600 g/mol 437.4 g/mol ~300 g/mol
logP (Lipophilicity) ~4.5 (High) 3.8 2.2
Solubility (Aqueous) Low Moderate Low
Electronic Effects Strong electron-withdrawing Moderate Strong electron-withdrawing

Implications :

  • The target’s high logP suggests favorable membrane permeability but may require formulation optimization (e.g., nanoemulsions) to improve bioavailability.
  • Iodine’s electron-withdrawing nature could stabilize charge-transfer interactions in enzyme binding sites, akin to nitro groups but with reduced redox activity .

Biological Activity

The compound 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole is a derivative of benzimidazole, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, drawing from various studies and data sources.

  • Molecular Formula : C16H10I2N2O2
  • Molecular Weight : 516.07174
  • CAS Number : 851305-01-6

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzimidazole derivatives. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation.

Study Findings

  • Cell Lines Tested : The compound was tested on several human lung cancer cell lines including A549, HCC827, and NCI-H358.
  • Assays Conducted :
    • MTS Cytotoxicity Assay : This assay demonstrated the compound's effectiveness in reducing cell viability.
    • BrdU Proliferation Assay : Used to assess the effect on DNA synthesis and cell proliferation.
  • Results Summary :
    • The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells.
    • Comparative analysis showed that compounds with similar structures displayed varying degrees of activity, suggesting structure-activity relationships.
CompoundCell LineIC50 (μM)
This compoundA5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

Antimicrobial Activity

In addition to its antitumor potential, this compound has also been evaluated for antimicrobial properties.

Evaluation Methods

  • Broth Microdilution Testing : This method followed CLSI guidelines and was used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Results Overview

The compound demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, suggesting it could be a candidate for further development as an antimicrobial agent.

The proposed mechanism by which benzimidazole derivatives exert their biological effects includes:

  • DNA Interaction : Many benzimidazole derivatives are known to bind to DNA, particularly within the minor groove, which can disrupt replication and transcription processes.
  • Cell Cycle Arrest : The compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanism : For antimicrobial activity, disruption of bacterial cell wall synthesis or interference with metabolic pathways is suggested.

Case Studies

A notable case study involved the synthesis and biological evaluation of various benzimidazole derivatives, including the iodinated compound discussed here:

  • Study Reference : A research article published in Compounds evaluated the antitumor effects of synthesized benzimidazole derivatives on lung cancer cell lines and reported significant findings regarding their efficacy and safety profiles .

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